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molecular formula C12H18N2 B186388 N-(4-aminophenyl)-N-cyclohexylamine CAS No. 13663-13-3

N-(4-aminophenyl)-N-cyclohexylamine

Cat. No. B186388
M. Wt: 190.28 g/mol
InChI Key: UZARQBVTRHEUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762180B1

Procedure details

Prepared from 1-fluoro-4-nitrobenzene and cyclohexylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[CH:11]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH:5]1([NH:8][C:14]2[CH:15]=[CH:16][C:11]([NH2:17])=[CH:12][CH:13]=2)[CH2:6][CH2:7][CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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